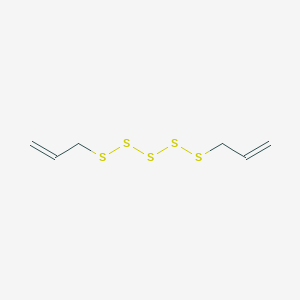
Allyl pentasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl pentasulfide is a sulfur-containing organic compound that is found in garlic. It has been the subject of numerous scientific studies due to its potential health benefits. In
Aplicaciones Científicas De Investigación
1. Chemopreventive Effects
Allyl pentasulfide, an organosulfur compound found in garlic and onions, has demonstrated potential in cancer chemoprevention. Sparnins, Bárány, and Wattenberg (1988) investigated the inhibitory effects of allyl pentasulfide derivatives on benzo[a]pyrene-induced neoplasia in mice. Their findings suggest that allyl pentasulfide and its derivatives could act as protective agents against certain types of cancer, emphasizing the significance of diet in cancer prevention (Sparnins, Bárány, & Wattenberg, 1988).
2. Pharmaceutical and Chemical Synthesis
Tsukada et al. (2003) explored the use of allyl compounds, including allyl pentasulfide, in palladium-catalyzed benzannulation, producing polysubstituted benzenes. This application is significant for pharmaceutical and chemical synthesis, demonstrating the versatility of allyl pentasulfide in creating complex chemical structures (Tsukada et al., 2003).
3. Organosulfur Compound Synthesis
Sidel'kovskaya et al. (1965) developed a method for synthesizing N-allyl thio lactams, using reactions involving allyl pentasulfide. This research underlines the role of allyl pentasulfide in the synthesis of specialized organic compounds, which could have applications in various chemical industries (Sidel'kovskaya, Avetisyan, & Shostakovskii, 1965).
4. Catalysis in Organic Chemistry
In organic chemistry, allyl pentasulfide is utilized as a catalyst. Fu, Du, and Xia (2004) demonstrated the application of allyl pentasulfide in the synthesis of chiral bis(thiazoline) ligands, highlighting its role in catalytic processes crucial for asymmetric synthesis (Fu, Du, & Xia, 2004).
Propiedades
Número CAS |
118686-45-6 |
|---|---|
Nombre del producto |
Allyl pentasulfide |
Fórmula molecular |
C6H10S5 |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
3-(prop-2-enylpentasulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S5/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
CPDTWYIIHJBBCB-UHFFFAOYSA-N |
SMILES |
C=CCSSSSSCC=C |
SMILES canónico |
C=CCSSSSSCC=C |
Otros números CAS |
118686-45-6 |
Sinónimos |
Pentasulfide, di-2-propenyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



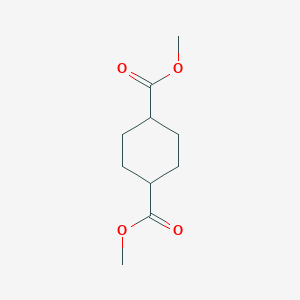
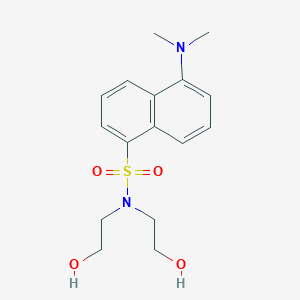
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
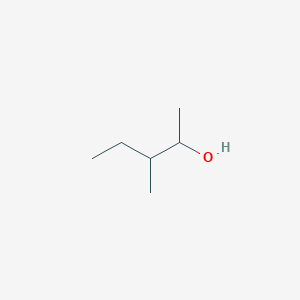
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
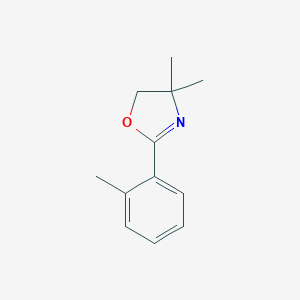

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
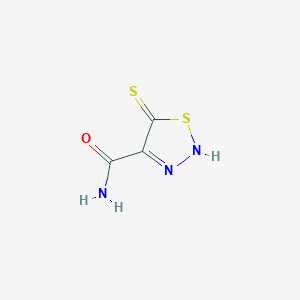
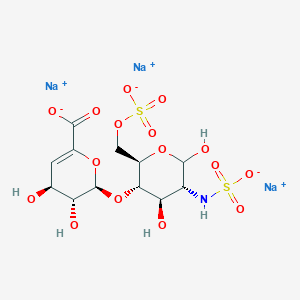
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
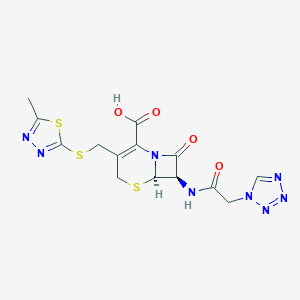

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)